N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) core linked to a tetrahydronaphthalene-derived substituent.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18(14-5-6-16-17(9-14)24-12-23-16)20-11-19(22)8-7-13-3-1-2-4-15(13)10-19/h1-6,9,22H,7-8,10-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUXQHYQKFPNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s worth noting that similar compounds, such as 2-aminotetralin, have been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well. This suggests that N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide might have a similar mode of action.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects.
Biological Activity
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article aims to compile and synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a tetrahydronaphthalene moiety linked to a benzo[d][1,3]dioxole carboxamide. Its molecular formula is , with a molecular weight of 299.34 g/mol. The presence of hydroxyl and carboxamide functional groups suggests potential for diverse biological interactions.
This compound primarily interacts with dopamine receptors, particularly the D3 subtype. Research indicates that this compound acts as a selective agonist for D3 receptors, promoting β-arrestin translocation and G protein activation without significant activity at D2 receptors . This selectivity is crucial as it minimizes side effects commonly associated with non-selective dopamine agonists.
Neuroprotective Effects
Studies have demonstrated that D3 receptor-preferring agonists exhibit neuroprotective properties against neurodegenerative models such as MPTP-induced neurodegeneration in mice . The compound's ability to protect dopaminergic neurons suggests its potential application in treating conditions like Parkinson's disease.
Antioxidant Activity
In vitro studies suggest that this compound possesses antioxidant properties. This may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.
Anticancer Potential
Preliminary investigations have indicated that the compound may exhibit anticancer activity through modulation of cell signaling pathways related to apoptosis and cell proliferation. Further studies are needed to elucidate these mechanisms fully.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzodioxole-5-carboxamide scaffold is versatile, with modifications to the amide-linked substituent significantly altering physicochemical and biological properties. Below is a comparative analysis with key analogs:
Structural Features
Key Observations :
- The target compound’s tetrahydronaphthalene group introduces steric bulk and hydrophobicity compared to smaller substituents like dimethoxyphenyl (2a, 2b) or heterocycles ().
- Heteroatom-rich substituents (e.g., thiophene in ) may enhance electronic interactions but reduce metabolic stability.
Physicochemical Properties
Key Observations :
- Substituents critically influence melting points and solubility. The dimethoxyphenyl groups in 2a and 2b likely contribute to higher melting points due to crystalline packing .
- Ester derivatives (e.g., Compound 4) show higher yields and solubility, suggesting synthetic advantages for further derivatization .
Key Observations :
Key Observations :
- The target compound’s hydroxy-tetrahydronaphthalene group may confer unique bioactivity, such as targeting steroid receptors or lipid membranes.
Q & A
Q. What are the key synthetic routes for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and how are intermediates purified?
The synthesis typically involves multi-step reactions, starting with condensation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with tetrahydronaphthalene intermediates. Key steps include:
- Amide bond formation : Activated using coupling agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen .
- Hydroxy group protection : Temporary protection of the hydroxyl group (e.g., with TMSCl) to prevent side reactions during coupling .
- Purification : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard for isolating intermediates. Final product purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- NMR spectroscopy : - and -NMR identify functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.1 ppm, hydroxy-tetrahydronaphthalene signals at δ 1.5–2.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 380.1395) .
- X-ray crystallography : Used to resolve stereochemistry of the tetrahydronaphthalene moiety when crystalline derivatives are obtainable .
Q. What in vitro assays are recommended for initial biological screening (e.g., antimicrobial, anticancer)?
- Anticancer screening : MTT assay against panels like NCI-60 human tumor cell lines, with IC determination over 48–72 hours .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values reported .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) to probe mechanism .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable IC50_{50}50 across cell lines) be systematically addressed?
Contradictions often arise from differences in cell permeability, metabolic stability, or off-target effects. Mitigation strategies include:
- Pharmacokinetic profiling : Assess LogP (shake-flask method) and plasma protein binding (equilibrium dialysis) to evaluate bioavailability .
- Metabolite identification : LC-MS/MS analysis of incubated compounds with liver microsomes to detect inactive/active metabolites .
- Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., kinases) in resistant cell lines to confirm on-mechanism activity .
Q. What computational methods optimize the synthesis pathway and predict reaction yields?
- Reaction path search : Quantum mechanics/molecular mechanics (QM/MM) simulations identify low-energy intermediates and transition states .
- Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts (e.g., triethylamine vs. DIPEA for amidation) .
- Scale-up simulation : CFD modeling of reactor hydrodynamics to transition from batch to flow chemistry, minimizing side-product formation .
Q. How are structure-activity relationships (SAR) explored for this compound’s neuroprotective potential?
- Analog synthesis : Modify the hydroxy-tetrahydronaphthalene ring (e.g., introduce fluorine at C3) or benzo[d][1,3]dioxole substituents (e.g., replace methoxy with ethoxy) .
- In silico docking : AutoDock Vina or Schrödinger Suite to predict binding to targets like NMDA receptors or Aβ fibrils .
- In vivo models : Test lead analogs in transgenic AD mice (e.g., APP/PS1) with behavioral assays (Morris water maze) and biomarker analysis (Aβ42 ELISA) .
Methodological Considerations
Q. What strategies resolve low yields in the final amidation step?
- Catalyst screening : Test alternatives to EDCI, such as HATU or PyBOP, in DMF at 0–5°C to suppress racemization .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 80°C vs. 12 hours reflux) while improving yield by 15–20% .
- In situ FTIR monitoring : Track carbonyl (1700–1750 cm) and amine (3300–3500 cm) peaks to optimize reaction termination .
Q. How is stereochemical integrity maintained during scale-up?
- Chiral chromatography : Use preparative SFC (supercritical CO/methanol) to separate enantiomers post-synthesis .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during tetrahydronaphthalene ring formation .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to isolate desired enantiomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
